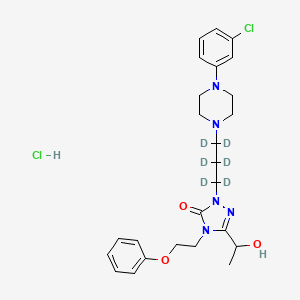

Hydroxy Nefazodone-d6 Hydrochloride

Description

Role of Deuterium-Labeled Compounds in Drug Metabolism Science

Among stable isotopes, deuterium (B1214612) (a heavy isotope of hydrogen) plays a particularly crucial role in drug metabolism studies. clearsynth.com The replacement of hydrogen with deuterium in a drug molecule is known as deuteration. aquigenbio.com This substitution is powerful because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, this increased bond strength can significantly slow down the rate of metabolism. nih.gov

This phenomenon, known as the "kinetic isotope effect," provides several advantages in pharmaceutical research:

Understanding Metabolic Pathways: By strategically placing deuterium atoms at sites of metabolic activity, researchers can identify which parts of a molecule are susceptible to metabolism. aquigenbio.com

Improving Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing. nih.govprinceton.edu

Internal Standards: Deuterium-labeled compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry. princeton.edu Because they are chemically identical to the analyte but have a different mass, they can be used to accurately quantify the concentration of the unlabeled drug and its metabolites in biological samples, correcting for variations during sample processing and analysis. nih.gov

The use of deuterium-labeled compounds has become a standard practice to gain a deeper understanding of a drug's disposition, bioavailability, and potential for drug-drug interactions. clearsynth.com

Overview of Hydroxy Nefazodone-d6 Hydrochloride as a Research Tool

The "-d6" designation indicates that six hydrogen atoms in the Hydroxy Nefazodone (B1678010) molecule have been replaced with deuterium atoms. This labeling makes this compound an invaluable tool, primarily used as an internal standard in pharmacokinetic studies of Nefazodone. pharmaffiliates.com When researchers analyze biological samples (like blood or urine) to measure the concentration of Nefazodone and its primary metabolite, Hydroxynefazodone (B1247664), they add a known amount of this compound to the sample. Due to its higher mass, it can be distinguished from the unlabeled metabolite by a mass spectrometer, allowing for precise quantification.

Below are the key chemical properties of this research compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | pharmaffiliates.com |

| Molecular Formula | C₂₅H₂₇D₆Cl₂N₅O₃ | pharmaffiliates.comveeprho.com |

| Molecular Weight | 528.50 g/mol | pharmaffiliates.comveeprho.com |

| CAS Number | 1330260-82-6 | axios-research.com |

| Application | Labeled metabolite of Nefazodone for research | pharmaffiliates.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H33Cl2N5O3 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride |

InChI |

InChI=1S/C25H32ClN5O3.ClH/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22;/h2-5,7-10,19-20,32H,6,11-18H2,1H3;1H/i6D2,11D2,12D2; |

InChI Key |

SOIINUSEPKIUJO-QHTXBSPRSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)C(C)O)CCOC4=CC=CC=C4.Cl |

Canonical SMILES |

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation

Strategies for Site-Specific Deuteration of Drug Metabolites

Achieving site-specific deuteration is crucial for maximizing the desired pharmacokinetic effects while avoiding unintended consequences. The goal is to strategically place deuterium (B1214612) atoms at known sites of metabolism ("soft spots") on the molecule. nih.gov Two primary strategies are employed for this purpose: hydrogen/deuterium exchange reactions and precursor-based deuterium incorporation.

Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium-rich source, most commonly deuterium oxide (D₂O). wikipedia.orgmdpi.com This method can be catalyzed by acids, bases, or metals. wikipedia.orgmdpi.com

Acid and Base-Catalyzed Exchange : This process is effective for hydrogens that are acidic, such as those adjacent to carbonyl groups (α-hydrogens). libretexts.org The reaction proceeds through enol or enolate intermediates, facilitating the exchange. mdpi.com

Metal-Catalyzed Exchange : Transition metals like palladium, platinum, and ruthenium are effective catalysts for H/D exchange on less acidic C-H bonds, including those in aromatic rings and at benzylic positions. mdpi.com For instance, palladium on carbon (Pd/C) can be used with D₂O to facilitate H/D exchange, where D₂ gas is generated in situ. mdpi.com This approach offers a high degree of selectivity and efficiency under relatively mild conditions. mdpi.com

For a molecule like Hydroxy Nefazodone (B1678010), which is a known metabolite of Nefazodone, H/D exchange could theoretically be performed on the parent drug or the metabolite itself to introduce deuterium at specific locations susceptible to metabolic oxidation. nih.govwikipedia.orgresearchgate.net

A more precise method for site-specific deuteration involves the synthesis of a deuterated precursor or building block, which is then used in the total synthesis of the final molecule. nih.gov This bottom-up approach offers greater control over the exact location and number of deuterium atoms incorporated. nih.gov

The synthesis of Hydroxy Nefazodone-d6 would likely involve preparing a deuterated version of a key intermediate. For example, a deuterated phenoxyethyl or chlorophenylpiperazine (B10847632) moiety could be synthesized first and then coupled with the appropriate triazolone ring structure. researchgate.net This strategy ensures that the deuterium labels are placed exactly where intended and are not scrambled during subsequent reaction steps. This method is often preferred when multiple, specific deuteration sites are required or when the target molecule is sensitive to the conditions of H/D exchange reactions. nih.gov

Table 1: Comparison of Deuteration Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen/Deuterium Exchange | Direct replacement of H with D on the final molecule or a late-stage intermediate using a deuterium source like D₂O and a catalyst. wikipedia.orgmdpi.com | - Fewer synthetic steps if applied late-stage.

| - Risk of incomplete deuteration or scrambling.

|

| Precursor-Based Incorporation | Synthesis of a deuterated building block which is then used to construct the final molecule. nih.gov | - High control over site-specificity and isotopic enrichment.

| - Often requires a longer, more complex multi-step synthesis.

|

Challenges and Advances in Deuterated Compound Synthesis

The synthesis of deuterated active pharmaceutical ingredients (APIs) presents several challenges. However, ongoing advances in synthetic chemistry are helping to overcome these hurdles.

Challenges:

Synthetic Complexity : Designing a synthetic route that selectively introduces deuterium without affecting other functional groups can be intricate. Achieving high levels of deuteration often requires multi-step syntheses. researchgate.net

Isotopic Purity : It is often difficult or impossible to achieve 100% isotopic purity. researchgate.netdigitellinc.com The final product is typically a mixture of isotopologues (molecules that differ only in their isotopic composition), which complicates analysis and regulatory approval. nih.gov

Metabolic Switching : While deuteration can block metabolism at one site, it may divert it to other sites, a phenomenon known as metabolic switching. nih.gov This can sometimes lead to the formation of new, unexpected metabolites.

Advances:

New Catalysts : The development of more efficient and selective catalysts for H/D exchange has been a significant advance. mdpi.comacs.org This includes novel iridium, ruthenium, and palladium catalysts that can operate under milder conditions and provide higher selectivity for specific C-H bonds. mdpi.comresearchgate.net

Flow Chemistry : The use of flow reactors for deuteration reactions can improve safety, efficiency, and scalability.

Biocatalysis : Enzymes are being explored for their ability to perform highly selective deuteration reactions under mild, aqueous conditions, offering a green chemistry alternative. researchgate.net

Table 2: Challenges and Advances in Deuterated Synthesis

| Challenge | Description | Potential Solution / Advance |

|---|---|---|

| Cost | High cost of deuterated reagents and complex synthetic processes. synmr.in | Development of methods using inexpensive deuterium sources like D₂O; optimizing synthetic routes for higher efficiency. mdpi.com |

| Synthetic Complexity | Difficulty in achieving site-specific deuteration in complex molecules. nih.gov | Discovery of highly selective catalysts; improved precursor-based strategies. researchgate.netresearchgate.net |

| Isotopic Purity | Difficulty in achieving 100% isotopic enrichment, resulting in mixtures of isotopologues. researchgate.netdigitellinc.com | Advanced purification techniques; development of synthetic methods that yield higher enrichment; robust analytical methods to accurately characterize the isotopic distribution. rsc.org |

Isotopic Purity and Enrichment Considerations

The quality of a deuterated compound is defined by its isotopic purity and enrichment. These parameters are critical for ensuring the consistency and efficacy of the final drug product.

Isotopic Enrichment : This term refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position within a molecule. isotope.com For example, 99% enrichment at a given site means that 99% of the molecules have a deuterium atom at that position, while 1% still have a hydrogen atom. isotope.com

Isotopic Purity (or Species Abundance) : This refers to the percentage of molecules that have the desired number of deuterium atoms. For a poly-deuterated compound like Hydroxy Nefazodone-d6, the isotopic purity would be the percentage of molecules that are precisely the d6 species. Due to statistical distribution, a sample with high isotopic enrichment at each of the six positions will still contain small amounts of d5, d4, etc., isotopologues. nih.govisotope.com

Determining the isotopic enrichment and purity is essential and is typically accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net HR-MS can resolve the different isotopologues based on their mass, allowing for the calculation of their relative abundances. rsc.org NMR spectroscopy can confirm the location of the deuterium atoms by observing the disappearance of specific proton signals. rsc.org Accurate characterization of the isotopic distribution is a key regulatory consideration for any deuterated drug. digitellinc.com

Advanced Analytical Applications in Pharmaceutical Research

Utility as an Internal Standard in Quantitative Bioanalysis

Quantitative bioanalysis involves measuring the concentration of drugs and their metabolites in biological fluids such as blood, plasma, or urine. This is a fundamental aspect of pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. fda.gov The accuracy and reliability of these studies are paramount, and stable isotope-labeled internal standards like Hydroxy Nefazodone-d6 Hydrochloride are considered the gold standard for achieving this. nih.govcrimsonpublishers.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that separates compounds in a mixture and then detects them based on their mass-to-charge ratio. technologynetworks.com In the development of LC-MS methods for quantifying nefazodone (B1678010) and its metabolites, this compound is an invaluable tool. nih.govnih.gov

During method development, the internal standard helps to:

Optimize chromatographic separation: Because the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes, or travels through the chromatography column at the same rate. lgcstandards.com This allows for the fine-tuning of the mobile phase composition and gradient to ensure both compounds are well-resolved from other matrix components.

Account for variability: The internal standard compensates for variations that can occur during sample preparation, such as incomplete extraction or sample loss. wuxiapptec.com

Mitigate matrix effects: Biological samples are complex matrices containing numerous endogenous substances that can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. waters.com Since the internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate results. crimsonpublishers.comlgcstandards.com

Enhancing Accuracy and Precision in Mass Spectrometric Quantification

The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of mass spectrometric quantification. crimsonpublishers.commusechem.com

| Parameter | Without Internal Standard | With this compound (Internal Standard) |

| Accuracy | Prone to inaccuracies due to matrix effects and sample loss. | High accuracy due to compensation for matrix effects and procedural variations. crimsonpublishers.com |

| Precision | Lower precision due to variability in sample preparation and instrument response. | High precision and reproducibility of results. musechem.com |

| Sensitivity | May be limited by background noise and matrix interference. | Improved sensitivity by reducing background noise and providing a clear reference signal. musechem.com |

The mass spectrometer can easily distinguish between the analyte (Hydroxy Nefazodone) and the internal standard (Hydroxy Nefazodone-d6) due to the mass difference imparted by the six deuterium (B1214612) atoms. By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, a calibration curve can be constructed to accurately determine the concentration of the analyte in the sample, even at very low levels. researchgate.net While highly effective, it is important to note that in some rare cases, deuterium-labeled compounds can exhibit slightly different chromatographic retention times or recoveries compared to the analyte. nih.govresearchgate.net

Role in Mass Spectrometry-Based Metabolite Identification

Beyond quantification, stable isotope labeling plays a crucial role in the identification of drug metabolites. The metabolism of nefazodone is extensive, leading to the formation of numerous metabolites, some of which may be pharmacologically active or have toxic potential. nih.govresearchgate.net

Elucidation of Complex Metabolite Structures

When a drug is metabolized, it can undergo various chemical transformations, such as hydroxylation, N-dealkylation, and oxidation. nih.gov Identifying the exact structure of these metabolites can be challenging. Stable isotope labeling with compounds like this compound aids in this process. nih.govnih.gov By comparing the mass spectra of metabolites from an unlabeled drug with those from a labeled drug, researchers can pinpoint which parts of the molecule have been modified. The mass shift observed in the fragment ions in tandem mass spectrometry (MS/MS) provides valuable clues about the location of the metabolic modification. doi.org

Differentiation of Isomeric Metabolites

Isomeric metabolites are molecules that have the same chemical formula but different structural arrangements. Distinguishing between them is critical as they can have different biological activities. Stable isotope labeling can help differentiate isomers. acs.org While mass spectrometry alone may not always distinguish between isomers that produce similar fragmentation patterns, the predictable mass shift in fragments from a labeled precursor can provide the necessary information to confirm the identity of a specific isomer. nih.gov

Integration with Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules. tutorchase.com While mass spectrometry provides information on mass and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule. doi.org

The use of deuterated compounds like this compound can be advantageous in NMR studies. sigmaaldrich.com In proton NMR (¹H NMR), the signals from the deuterium atoms are not observed, which can simplify the spectrum and help in assigning the signals of the remaining protons. studymind.co.uk Conversely, deuterium NMR (²H NMR) can be used to specifically observe the labeled positions in the molecule. sigmaaldrich.com This integration of mass spectrometry and NMR, often facilitated by the use of stable isotope-labeled compounds, provides a comprehensive approach to the structural characterization of drug metabolites. doi.org

| Analytical Technique | Application with this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative bioanalysis, method development. numberanalytics.comcuny.edu |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of metabolite structures, differentiation of isomers. youtube.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization and verification. |

Development and Validation of Bioanalytical Methods Utilizing Deuterated Analogs

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. Deuterated analogs of a target analyte, such as this compound, are considered the gold standard for internal standards. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization minimize the variability and matrix effects that can compromise the accuracy and precision of quantitative bioanalysis.

A pivotal study in this area involved the development and validation of a rapid and sensitive LC-MS assay for the simultaneous determination of several compounds in human plasma, including nefazodone, its metabolite hydroxynefazodone (B1247664), and their deuterated counterparts (d7-nefazodone and d7-hydroxynefazodone). nih.gov While this specific study utilized a d7-labeled hydroxynefazodone, the principles and validation parameters are directly applicable to the use of this compound. In this validated method, trazodone (B27368) was employed as the internal standard for the simultaneous quantification. nih.gov

The method involved a straightforward protein precipitation of a small plasma sample (0.1 mL) with acetonitrile. nih.gov The supernatant was then prepared for injection onto a BDS Hypersil C18 column for chromatographic separation. nih.gov The mass spectrometer was programmed to detect the specific protonated molecules of each analyte and its deuterated form. nih.gov

The validation of this bioanalytical method demonstrated excellent performance characteristics, as detailed in the following tables.

Linearity of the Assay

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The study established linearity over a defined concentration range for hydroxynefazodone and other related analytes.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Hydroxynefazodone (OH-NEF) | 2-500 | ≥ 0.994 |

| Nefazodone (NEF) | 2-500 | ≥ 0.994 |

| m-chlorophenylpiperazine (mCPP) | 2-500 | ≥ 0.994 |

| Triazole-dione (Dione) | 4-1000 | ≥ 0.994 |

| Data sourced from Yao et al., 2000 nih.gov |

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements, while accuracy indicates the closeness of the mean of a set of results to the true value. The intra-assay and inter-assay precision and accuracy were evaluated at multiple quality control (QC) concentrations.

| Analyte | Parameter | Result |

| All Analytes | Intra-assay Precision (RSD) | ≤ 10.5% |

| All Analytes | Inter-assay Precision (RSD) | ≤ 10.5% |

| All Analytes | Accuracy (Deviation from Nominal) | < 14.3% |

| Data sourced from Yao et al., 2000 nih.gov |

Recovery

The extraction recovery of an analyte is a measure of the efficiency of the sample preparation method. It is the percentage of the analyte that is successfully transferred from the biological matrix to the final extract.

| Analyte | Extraction Recovery Range |

| Various Analytes | 79.2% - 109.1% |

| Data sourced from Yao et al., 2000 nih.gov |

Stability

The stability of the analytes in the injection solvent at room temperature was also confirmed to be at least 24 hours. nih.gov The successful application of this validated assay to clinical samples from a human subject underscores the robustness and reliability of using deuterated analogs for the precise quantification of nefazodone and its metabolites. nih.gov The use of this compound as an internal standard would be expected to yield similarly robust and reliable results, making it an invaluable tool in pharmaceutical research and development.

Mechanistic and Metabolic Pathway Investigations

Elucidation of Biotransformation Pathways Using Deuterated Tracers

The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into the hydroxy nefazodone (B1678010) molecule creates an invaluable tracer for metabolic studies. The mass of the deuterated compound is increased by six daltons (for the d6 variant) compared to the non-deuterated version. This mass shift is readily detectable by mass spectrometry, enabling researchers to distinguish the drug and its subsequent metabolites from endogenous compounds within a complex biological matrix. This technique was notably employed in a study to characterize nefazodone metabolites in human urine and plasma, where deuterium was included in the molecule specifically to facilitate structural characterization by mass spectrometry. nih.gov

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, providing critical data on a compound's susceptibility to metabolic enzymes. researchgate.net These assays typically utilize liver fractions such as microsomes or hepatocytes, which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netspringernature.com

In the context of nefazodone, studies using human liver microsomes have been pivotal. They have established that nefazodone is extensively metabolized, with CYP3A4 being the primary isozyme responsible for its transformation into key metabolites, including hydroxy nefazodone (HO-NEF). fda.govnih.gov The metabolism of hydroxy nefazodone itself is also catalyzed mainly by CYP3A4. nih.gov

The use of Hydroxy Nefazodone-d6 Hydrochloride in these systems offers distinct methodological advantages. When incubated with liver microsomes and necessary cofactors like NADPH, the deuterated compound undergoes the same enzymatic processes as its non-deuterated counterpart. nih.gov However, the d6-label allows for unambiguous tracking. Using Liquid Chromatography-Mass Spectrometry (LC-MS), analysts can specifically look for the unique mass signature of the deuterated parent compound and any of its metabolites, which will also retain the deuterium label or a fragment of it. This simplifies the identification of metabolic products, even at low concentrations, against the complex background of the microsomal matrix.

Table 1: Key In Vitro Systems for Metabolic Stability

| In Vitro System | Description | Key Enzymes Present | Application for Hydroxy Nefazodone-d6 |

|---|---|---|---|

| Liver Microsomes | Subcellular fraction containing enzymes from the endoplasmic reticulum. | Cytochrome P450s (e.g., CYP3A4), UGTs. nih.gov | Investigating Phase I (oxidation) metabolism; identifying primary metabolites. |

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes. | Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes. | Provides a more complete picture of metabolism, including conjugation reactions. |

| Recombinant Enzymes | Specific, individually expressed enzymes (e.g., CYP3A4). | A single, specific enzyme. nih.gov | Confirms the exact enzyme responsible for a specific metabolic step. |

Animal models are essential for understanding the in vivo pharmacokinetics and metabolism of a drug. Studies in rats, for example, have contributed to the understanding of nefazodone's metabolic pathways. researchgate.net When this compound is administered to an animal model, its journey through the body can be meticulously followed.

By analyzing plasma, urine, and feces at various time points, researchers can identify and quantify the parent d6-compound and its d6-metabolites. This provides a dynamic view of absorption, distribution, metabolism, and excretion (ADME). The stable isotope label ensures that the detected compounds are unequivocally derived from the administered drug, eliminating confusion with endogenous substances or other co-administered agents. This approach is crucial for building a comprehensive metabolic map and understanding how the drug and its metabolites are handled by a whole organism.

Application in Kinetic Isotope Effect (KIE) Studies

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the cleavage of this bond is part of the rate-limiting step of a reaction, the reaction will proceed more slowly with the deuterated compound.

The KIE is a powerful tool for dissecting enzymatic mechanisms. By comparing the rate of metabolism of hydroxy nefazodone with that of this compound, researchers can determine if the breaking of a specific C-H bond is a critical, rate-limiting step in its further transformation.

KIE studies provide deep insights into the transition state of an enzyme-catalyzed reaction—the fleeting, high-energy arrangement of atoms as the substrate is converted into product within the enzyme's active site. The magnitude of the KIE can inform the geometry and nature of this transition state. A large KIE often indicates a transition state where the C-H bond is significantly broken. This allows for the construction of more accurate models of how the substrate, such as hydroxy nefazodone, fits into the active site of an enzyme like CYP3A4 and how the catalytic process occurs.

Probing Reactive Metabolite Formation and Bioactivation Mechanisms (Methodological Aspects)

A critical area of drug metabolism research is the investigation of bioactivation—the process by which a parent drug is converted into a chemically reactive metabolite. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. Nefazodone is known to undergo bioactivation to form a reactive quinone-imine species. researchgate.netnih.govresearchgate.net This pathway is believed to initiate with the formation of p-hydroxynefazodone, which is then oxidized by CYP3A4 to the highly reactive intermediate. nih.govnih.gov

Methodologically, using this compound is instrumental in studying this process. Because reactive metabolites are often unstable and short-lived, they are difficult to detect directly. Instead, they are often identified by "trapping" them with a nucleophilic agent, such as glutathione (B108866) (GSH) or cyanide. researchgate.nettmc.edu

When Hydroxy Nefazodone-d6 is incubated in a system capable of bioactivation (e.g., human liver microsomes with NADPH), any resulting reactive quinone-imine will also be deuterated. nih.gov If this reactive species is then trapped with GSH, the resulting conjugate will have a unique, predictable mass that includes the mass of the d6-metabolite fragment and the mass of GSH. researchgate.net The detection of this specific mass via LC-MS provides definitive proof of the formation of the reactive intermediate from the parent drug, helping to confirm the bioactivation pathway and elucidate the mechanism of potential toxicity. nih.govresearchgate.net

Contributions to Comparative Metabolomics Studies (Methodological Framework)

In the realm of mechanistic and metabolic pathway investigations, particularly within the framework of comparative metabolomics, the utilization of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantitative data. This compound, a deuterated analog of the primary active metabolite of Nefazodone, serves a critical function in this context. Its application as an internal standard in mass spectrometry-based analytical methodologies allows for the precise quantification of its unlabeled counterpart, Hydroxy Nefazodone, and other related metabolites in complex biological matrices.

The fundamental principle behind using a deuterated standard like this compound is that it is chemically identical to the endogenous analyte of interest but has a different mass due to the presence of deuterium atoms. clearsynth.com This mass difference allows the mass spectrometer to distinguish between the standard and the analyte, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. researchgate.net This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, which are significant challenges in metabolomics studies. clearsynth.comisolife.nl

The methodological framework for employing this compound in comparative metabolomics typically involves liquid chromatography-mass spectrometry (LC-MS). A validated LC-MS assay for the simultaneous determination of nefazodone and its metabolites, including hydroxynefazodone (B1247664), has been developed. nih.gov In such a method, a known concentration of the deuterated internal standard is spiked into the biological samples (e.g., plasma) at an early stage of the analytical workflow. thermofisher.com

A key study by Yao et al. (2000) detailed a rapid and sensitive LC-MS assay for the simultaneous quantitation of several nefazodone-related compounds, including d7-Hydroxynefazodone, in human plasma. nih.gov While this study used the d7 variant, the methodological principles are directly applicable to Hydroxy Nefazodone-d6. The mass spectrometer was programmed to detect the specific mass-to-charge ratios (m/z) of the protonated molecules of the analytes and the internal standards. nih.gov

The following table summarizes the key parameters from a representative LC-MS method for the analysis of Nefazodone and its metabolites, illustrating the role of the deuterated standard.

| Parameter | Value |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Internal Standard | d7-Hydroxynefazodone |

| m/z for Hydroxynefazodone | 486.2 |

| m/z for d7-Hydroxynefazodone | 493.3 |

| Linear Range | 2-500 ng/mL |

| Inter-assay Precision (RSD) | < 10.5% |

| Intra-assay Precision (RSD) | < 10.5% |

| Mean Predicted QC Deviation | < 14.3% |

| Data adapted from Yao et al. (2000). nih.gov |

The research findings from such methodologies demonstrate high sensitivity, selectivity, accuracy, and reproducibility. nih.govnih.gov The use of this compound as an internal standard enables the establishment of linear standard curves over a clinically relevant concentration range. nih.gov The precision of the assay, as indicated by the low relative standard deviation (RSD) for both intra- and inter-assay measurements, underscores the robustness of the method. nih.gov Furthermore, the accuracy, reflected by the small deviation of quality control samples from their nominal values, validates the reliability of the quantitative data obtained. nih.gov

In comparative metabolomics, this methodological framework is invaluable for elucidating the pharmacokinetic profiles of Nefazodone and its metabolites under various conditions, such as in different patient populations or in studies of drug-drug interactions. nih.govnih.gov By providing precise measurements of metabolite concentrations, the use of this compound contributes significantly to our understanding of the metabolic pathways of Nefazodone and the factors that may influence them. nih.gov

Applications in Drug Discovery and Development Methodologies

Utilization in Early-Stage Drug Candidate Characterization

In the initial phases of drug discovery, a thorough characterization of a new chemical entity's metabolic profile is fundamental. Hydroxy Nefazodone-d6 Hydrochloride is instrumental in this process as a labeled internal standard. Early in vitro studies using systems such as liver microsomes aim to identify the primary metabolic pathways of a drug candidate like nefazodone (B1678010). tandfonline.com Nefazodone is known to be extensively metabolized, with hydroxynefazodone (B1247664) being one of its principal pharmacologically active metabolites. nih.govfda.gov

By adding a precise amount of this compound to these experimental systems, researchers can accurately quantify the formation of the unlabeled hydroxynefazodone metabolite. This technique, which relies on sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise characterization of the metabolic fate of nefazodone. This early-stage data is critical for building a comprehensive profile of the drug candidate and predicting its behavior in more complex biological systems.

Role in Preclinical Pharmacokinetic and Disposition Studies (Non-Human Systems)

Preclinical pharmacokinetic (PK) studies in non-human systems are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). This compound plays a crucial role as an ideal internal standard for the bioanalysis of its non-deuterated analog, hydroxynefazodone, in these studies. aptochem.comtexilajournal.com

When biological samples (e.g., plasma, tissue) are collected from animal models dosed with nefazodone, they are prepared for analysis. During this preparation, a known quantity of this compound is added to each sample. nih.gov Because the deuterated standard is chemically identical to the metabolite being measured, it experiences the same potential for loss during extraction and the same ionization response in the mass spectrometer. aptochem.com However, due to its higher mass, the instrument can detect it as a separate entity. By comparing the signal of the known amount of the deuterated standard to the signal of the unknown amount of the metabolite, analysts can correct for any variability and calculate the true concentration of hydroxynefazodone with high accuracy and precision. aptochem.comnih.gov This ensures the reliability of the pharmacokinetic data, such as half-life and peak concentration, derived from these preclinical studies. fda.govwikipedia.org

Table 1: Properties of Analyte vs. Deuterated Internal Standard in Bioanalysis

| Property | Hydroxynefazodone (Analyte) | Hydroxy Nefazodone-d6 HCl (Internal Standard) | Rationale for Use |

| Chemical Structure | C₂₅H₃₂ClN₅O₃ wikipedia.org | C₂₅H₂₆D₆ClN₅O₃·HCl axios-research.com | Nearly identical chemical and physical properties. |

| Molecular Weight | 486.01 g/mol wikipedia.org | 528.50 g/mol (as HCl salt) pharmaffiliates.com | The mass difference allows for differentiation by mass spectrometry. |

| Chromatographic Behavior | Elutes at a specific retention time. | Co-elutes with the analyte. aptochem.com | Ensures both compounds are subjected to the same matrix effects at the same time. |

| Ionization Efficiency | Subject to variability and matrix effects. | Subject to the same variability and matrix effects as the analyte. aptochem.com | The ratio of analyte to standard remains constant, correcting for ionization suppression or enhancement. |

| Extraction Recovery | Can be variable and incomplete. | Assumed to have the same extraction recovery as the analyte. aptochem.com | Corrects for procedural losses during sample preparation. |

Establishment of Reference Standards for Analytical Traceability and Quality Control

The reliability of any quantitative measurement in pharmaceutical science depends on the availability of high-purity, well-characterized reference standards. This compound is synthesized for this purpose and serves as a reference material for analytical method development, validation, and quality control (QC). axios-research.comaxios-research.com

As a reference standard, it is used to:

Calibrate Instruments: Ensure analytical instruments like LC-MS/MS systems provide an accurate response.

Validate Methods: Confirm that a newly developed analytical method is accurate, precise, and robust for quantifying hydroxynefazodone in a specific biological matrix (e.g., plasma, urine). nih.gov

Ensure Traceability: Provide a benchmark against which all measurements are made, ensuring that data generated across different laboratories or over different time periods are consistent and comparable. axios-research.com

This adherence to a certified reference standard is a cornerstone of Good Laboratory Practice (GLP) and is essential for regulatory submissions.

Table 2: Role of Hydroxy Nefazodone-d6 HCl in Analytical Quality Control

| QC Parameter | Function of Hydroxy Nefazodone-d6 HCl | Importance |

| Accuracy | Used in calibration standards and quality control samples to ensure the method measures the true concentration of the analyte. | Ensures data reflects the actual physiological concentrations. |

| Precision | Helps assess the repeatability and reproducibility of the analytical method by providing a constant reference point. | Demonstrates the reliability and consistency of the analytical method. |

| Specificity | The unique mass-to-charge ratio confirms the identity of the analyte, distinguishing it from other metabolites or interfering substances. | Prevents false positives and inaccurate quantification. |

| Method Validation | Serves as the internal standard during the validation process to meet regulatory guidelines for bioanalytical methods. nih.gov | Essential for obtaining regulatory approval for the drug. |

Impact on Understanding Drug-Metabolizing Enzyme Systems

The metabolism of nefazodone is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. fda.govnih.govnih.gov This enzyme is responsible for the conversion of nefazodone to hydroxynefazodone. nih.gov Understanding the kinetics of this transformation and how other drugs might interfere with it is critical for predicting potential drug-drug interactions.

In vitro studies using human liver microsomes, which are rich in CYP enzymes, are a standard model for investigating drug metabolism. tandfonline.comnih.gov In these assays, this compound is used as an internal standard to precisely quantify the rate of hydroxynefazodone formation. This allows researchers to:

Determine the kinetic parameters (e.g., Kₘ and Vₘₐₓ) of the CYP3A4-mediated reaction.

Screen for potential inhibitors of CYP3A4 by observing whether co-incubation with other drugs reduces the formation of hydroxynefazodone.

Investigate time-dependent inhibition of CYP3A4, a phenomenon observed with nefazodone and its hydroxynefazodone metabolite. researchgate.net

These studies provide crucial insights into the metabolic pathways of nefazodone and help to explain the basis of clinically significant drug interactions. nih.govnih.gov

Table 3: Nefazodone Metabolism and Key Findings

| Compound | Metabolizing Enzyme | Key Metabolite(s) | Research Finding | Citation |

| Nefazodone | CYP3A4 | Hydroxynefazodone, Triazoledione, m-CPP | CYP3A4 is the primary enzyme for the formation of the active metabolites hydroxynefazodone and triazoledione. | fda.govnih.gov |

| Hydroxynefazodone | CYP3A4 | Triazoledione, m-CPP | The metabolism of hydroxynefazodone to its subsequent metabolites is also mainly catalyzed by CYP3A4. | nih.gov |

| m-CPP | CYP2D6 | p-Hydroxy-m-chlorophenylpiperazine | The metabolism of the minor active metabolite m-CPP is primarily handled by CYP2D6. | fda.gov |

| Nefazodone & Hydroxynefazodone | CYP3A4 | N/A | Both the parent drug and its major metabolite are inhibitors of the CYP3A4 enzyme, with hydroxynefazodone also showing significant time-dependent inhibition. | researchgate.net |

Future Perspectives and Emerging Methodologies

Innovations in Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds like Hydroxy Nefazodone-d6 is foundational to its application in research. Traditional methods for deuterium incorporation can sometimes require harsh conditions or multi-step, low-yield procedures. However, the field of chemical synthesis is continuously advancing, offering more efficient, selective, and scalable methods for deuterium labeling that stand to benefit the production of complex pharmaceutical standards. juniperpublishers.com

Emerging strategies focus on late-stage functionalization, which allows for the introduction of deuterium into a molecule at one of the final steps of its synthesis. This is particularly advantageous for complex structures like nefazodone (B1678010) and its metabolites. Recent innovations include:

Transition Metal Catalysis : Novel catalysts based on palladium, ruthenium, and iridium have shown remarkable efficiency for hydrogen isotope exchange (HIE) reactions under mild conditions. researchgate.netresearchgate.net For instance, palladium nanoparticles (PdNp) have been effective in labeling benzylic positions, which are present in the structural backbone of many pharmaceuticals. researchgate.net Similarly, ruthenium nanoparticles have been used to label complex heterocyclic cores. researchgate.net These methods could offer more efficient pathways to producing Hydroxy Nefazodone-d6.

Photocatalysis and Metal-Free Labeling : Light-driven photocatalytic reactions are emerging as a powerful tool for C-H activation and deuteration, often proceeding with high selectivity and under gentle conditions. researchgate.net Furthermore, metal-free H/D exchange methodologies, using reagents like D₂O as an inexpensive and safe deuterium source, are being developed to reduce costs and simplify purification by avoiding metal contaminants. mdpi.com

Selective Labeling : Advances in catalyst design allow for highly regioselective labeling. For a molecule like Hydroxy Nefazodone, this means future syntheses could precisely control which hydrogen atoms are exchanged for deuterium, potentially creating different isotopologues to probe specific metabolic pathways.

These innovations promise to make the synthesis of Hydroxy Nefazodone-d6 and other deuterated standards more cost-effective, efficient, and environmentally benign, thereby increasing their availability for widespread research. juniperpublishers.commdpi.com

| Technology | Potential Advantage for Deuterated Standard Synthesis |

| Transition Metal Catalysis (e.g., Pd, Ru) | High efficiency and selectivity under mild reaction conditions. |

| Photocatalysis | Use of light energy enables gentle and highly selective reactions. |

| Metal-Free H/D Exchange | Reduces cost, simplifies purification, and improves environmental footprint. |

Advanced Spectrometric Techniques for Deuterated Compounds

The primary application of Hydroxy Nefazodone-d6 Hydrochloride is as an internal standard in mass spectrometry (MS) based quantification. nih.gov Advances in MS technology are continually enhancing the precision, sensitivity, and scope of these analyses.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma or urine. nih.gov In this technique, the deuterated standard (Hydroxy Nefazodone-d6) is added to a biological sample at a known concentration. Because it is chemically identical to the endogenous (non-labeled) Hydroxy Nefazodone, it behaves similarly during sample extraction and chromatographic separation. However, its higher mass allows it to be distinguished by the mass spectrometer.

Future advancements in this area include:

High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide extremely high mass accuracy and resolution. This allows for the confident differentiation of the analyte from background interferences, improving the reliability of quantification, especially at very low concentrations.

Improved Ionization Techniques : Developments in ion source technology aim to increase the efficiency of converting neutral molecules into ions, which directly translates to higher sensitivity.

Advanced Data Acquisition Modes : Techniques such as Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers provide exceptional selectivity and sensitivity for targeted quantification. americanlaboratory.com The specificity of monitoring a unique precursor-to-product ion transition for both the labeled standard and the unlabeled analyte ensures highly accurate measurement. americanlaboratory.com Novel strategies, such as using two different deuterated isomers as standards, can even be employed to expand the linear dynamic range of an assay, allowing for the accurate measurement of both low and very high metabolite concentrations in a single run. mdpi.com

These spectrometric enhancements ensure that Hydroxy Nefazodone-d6 will remain an essential tool for generating the high-quality pharmacokinetic data needed to understand the disposition of nefazodone in the body.

| Spectrometric Technique | Application in Deuterated Compound Analysis |

| LC-MS/MS | Gold standard for quantifying drugs and metabolites using deuterated internal standards. nih.gov |

| High-Resolution MS (HRMS) | Provides high mass accuracy to reduce interferences and increase confidence in identification. |

| Multiple Reaction Monitoring (MRM) | Offers superior selectivity and sensitivity for targeted quantification in complex matrices. americanlaboratory.com |

Expansion of Deuterated Metabolite Libraries for Research

Metabolomics, the large-scale study of small molecules within a biological system, relies heavily on authenticated chemical standards for the confident identification and quantification of metabolites. mdpi.com The development and expansion of comprehensive metabolite libraries, including deuterated analogues, is a critical enabler for this field.

While Hydroxy Nefazodone-d6 is a specific tool for studying its parent drug, it is part of a larger need for well-characterized, isotopically labeled standards for a wide range of drug metabolites. The inclusion of such standards in commercially available or proprietary research libraries offers several future benefits:

Pharmacometabolomics : This emerging field seeks to identify metabolic biomarkers that can predict an individual's response to a drug. nih.gov By using libraries of deuterated standards, researchers can accurately measure baseline metabolic profiles and their changes in response to treatment, potentially identifying patients who will respond favorably to nefazodone or experience adverse effects.

Standardization and Reproducibility : The availability of high-purity, well-documented standards like Hydroxy Nefazodone-d6 from commercial sources improves the reproducibility and comparability of results between different laboratories, which is essential for clinical and translational research. mdpi.com

As these libraries become more comprehensive, they will accelerate research into drug metabolism, drug-drug interactions, and personalized medicine for a wide range of therapeutics, including antidepressants like nefazodone.

Interdisciplinary Approaches Integrating Isotopic Labeling in Systems Biology Research

The utility of Hydroxy Nefazodone-d6 extends beyond simple pharmacokinetic studies into the realm of systems biology. This interdisciplinary field aims to understand the complex interactions within a biological system as a whole. Isotopic labeling is a cornerstone technology for tracing the flow of molecules through metabolic networks (metabolic flux analysis) and understanding how drugs perturb these networks. nih.govnih.gov

Future research integrating standards like Hydroxy Nefazodone-d6 will likely focus on:

Linking Metabolome to Genome : By combining metabolomic data (quantified using deuterated standards) with genomic data, researchers can investigate how genetic variations in metabolic enzymes (like CYP3A4, which metabolizes nefazodone) affect the drug's metabolic profile and, ultimately, clinical outcomes. researchgate.net

Investigating Off-Target Effects : Systems-level analysis can reveal unexpected changes in metabolic pathways following drug administration. Accurate quantification of key metabolites, enabled by deuterated standards, can help identify these off-target effects, providing a more complete picture of a drug's biological activity.

Host-Microbiome Interactions : The gut microbiome plays a significant role in metabolizing drugs and producing neuroactive compounds. Isotopic labeling strategies are being used to trace the metabolic interplay between host and microbe. Studies investigating antidepressants have already shown that treatment can alter gut-derived metabolites. nih.gov Deuterated standards are crucial for accurately quantifying these changes and understanding their relevance to therapeutic response and side effects.

In this context, this compound is not merely a static analytical standard but a dynamic tool enabling a deeper, systems-level understanding of antidepressant action, paving the way for the development of more effective and personalized treatment strategies for depression. nih.gov

Q & A

Q. How can Hydroxy Nefazodone-d6 Hydrochloride be quantified accurately in biological matrices using LC-MS?

Methodological Answer: this compound serves as a deuterated internal standard (IS) for LC-MS quantification of non-deuterated Nefazodone. Prepare a calibration curve using serial dilutions of unlabeled Nefazodone spiked with a fixed concentration of the deuterated IS (e.g., 1 µg/mL). Ensure sample weights are accurate within ±2% to minimize variability. Use peak intensity ratios (analyte/IS) to construct the curve, accounting for isotopic purity (≥95%) and potential matrix effects. Validate with quality controls spanning the linear range (e.g., 1–1000 ng/mL) .

Q. What are the critical parameters for validating an HPLC method to assess this compound purity?

Methodological Answer: Key parameters include:

- Chromatographic System : Use a Waters Symmetry C18 (L1) column (4.6 × 625 mm, 5 µm particle size) with a mobile phase of water:acetonitrile (variable ratios adjusted with buffer) at 1.7 mL/min flow rate.

- Detection : UV at 250 nm.

- System Suitability : Ensure resolution ≥2.0 between Hydroxy Nefazodone-d6 and related compounds (e.g., Nefazodone Related Compounds A/B). Relative retention times should be consistent with USP monographs (e.g., ~12 minutes for the parent compound) .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers at –20°C. Stability is maintained for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles by aliquoting. Confirm integrity via loss-on-drying tests (≤0.5% weight loss after 3 hours at 105°C under vacuum) .

Q. What pharmacological mechanisms make Hydroxy Nefazodone-d6 relevant to neuropsychiatric research?

Methodological Answer: Nefazodone (parent compound) acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with Kis of 137 nM (5-HT), 570 nM (NE), and 2380 nM (DA) in rat brain synaptosomes. It also antagonizes 5-HT2A, α1-adrenergic, and histamine H1 receptors. Use Hydroxy Nefazodone-d6 to study metabolic pathways or receptor binding kinetics in vitro .

Advanced Research Questions

Q. How can chromatographic separation of this compound from structurally similar metabolites be optimized?

Methodological Answer: To resolve co-eluting peaks (e.g., hydroxylated metabolites or deuterium isotopologues):

- Adjust mobile phase pH (e.g., 3.0–5.0 using ammonium acetate/formate buffers) to alter ionization.

- Test alternative columns (e.g., HILIC or phenyl-hexyl phases) for improved selectivity.

- Use gradient elution (e.g., 10–90% acetonitrile over 20 minutes) to separate compounds with minor retention time differences. Validate with resolution solutions containing related compounds A/B (relative retention times corrected per USP revisions) .

Q. How should researchers address contradictions in quantifying related compounds during method validation?

Methodological Answer: If discrepancies arise in relative retention times or peak areas:

- Re-run samples using revised USP methods (e.g., corrected retention times for Related Compounds A/B).

- Verify column lot consistency, as L1 columns from different manufacturers may exhibit variability.

- Use a weighted linear regression (1/x² weighting) for calibration curves to improve accuracy at low concentrations. Cross-validate with orthogonal techniques (e.g., NMR for structural confirmation) .

Q. What experimental designs are recommended for studying this compound toxicity in hepatic models?

Methodological Answer:

- In Vitro Models : Expose primary human hepatocytes to concentrations ≤30 µM (toxic threshold for non-deuterated Nefazodone). Monitor cytotoxicity via ATP assays or LDH release.

- Mechanistic Studies : Use deuterated analogs to differentiate parent drug vs. metabolite effects (e.g., CYP3A4-mediated hydroxylation). Pair with siRNA knockdown of CYP enzymes to identify metabolic pathways .

Q. How does deuterium labeling impact mass spectrometry performance for this compound?

Methodological Answer: Deuterium introduces a +6 Da mass shift, enabling discrimination from non-deuterated analogs. However, isotopic impurities (e.g., residual protiated forms) can cause interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.